Polyethylene glycol 2-ethyl acetate is synthesized from the reaction between polyethylene glycol and ethyl acetate. Ethyl acetate itself is a common solvent in organic chemistry, while polyethylene glycol is known for its applications in pharmaceuticals and biochemistry as a non-toxic and biocompatible polymer. This compound falls under the classification of esters and polyethers, which are characterized by their ether linkages and ester functional groups.
The synthesis of polyethylene glycol 2-ethyl acetate typically involves an esterification reaction where ethyl acetate reacts with polyethylene glycol. Various methods can be employed for this synthesis:
Polyethylene glycol 2-ethyl acetate features a backbone of polyethylene glycol with ethyl acetate groups attached. The molecular structure can be represented as follows:
The compound exhibits characteristics typical of esters, including polar functional groups that enhance solubility in various solvents.
Polyethylene glycol 2-ethyl acetate can participate in several chemical reactions:
The mechanism of action for polyethylene glycol 2-ethyl acetate primarily revolves around its solvation properties. When used as a solvent or reagent:
Polyethylene glycol 2-ethyl acetate exhibits several notable physical and chemical properties:
These properties make it suitable for use in various applications ranging from laboratory solvents to formulations in pharmaceuticals .
Polyethylene glycol 2-ethyl acetate finds applications across multiple scientific domains:
The conceptual evolution of PEG2-ethyl acetate is inextricably linked to the broader history of PEGylation technology. Professor Frank Davis's pioneering work in the 1970s demonstrated that covalent attachment of PEG to bovine liver catalase significantly reduced immunogenicity while extending circulatory half-life—a principle that culminated in the 1990 FDA approval of Adagen® (pegademase bovine) as the first PEGylated therapeutic [4]. Early PEG derivatives were predominantly high-molecular-weight linear polymers (≥5kDa), which, while effective at evading immune recognition, often incurred significant losses in target binding affinity due to steric hindrance. This limitation drove innovation toward discrete, low-molecular-weight PEG analogs with defined chemical termini.
PEG2-ethyl acetate emerged as part of the "second-generation" PEGylation toolkit designed for precision bioconjugation. Its synthesis typically involves:
Table 1: Physicochemical Properties of PEG2-Ethyl Acetate
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₈H₁₆O₅ | High-resolution MS |
Molecular Weight | 192.21 g/mol | Calculated |
Water Solubility | >100 mg/mL | Gravimetric analysis |
LogP (Octanol/Water) | -0.82 ± 0.15 | Shake-flask HPLC |
Critical Micelle Conc. | >1M (non-micellizing) | Surface tension measurement |
Unlike polymeric PEGs, PEG2-ethyl acetate does not exhibit chain entanglement or significant viscosity enhancement, making it ideal for applications requiring precise molecular spacing without hydrodynamic interference. Its adoption in precipitation polymerization—where it serves as a solvent that dissolves monomers but precipitates growing polymer chains—demonstrates its utility in fabricating PEG-grafted microparticles for controlled drug release [1]. These pH-responsive biomaterials leverage PEG2-ethyl acetate’s ability to complex with polyacids via hydrogen bonding, enabling mucus-penetrating drug carriers for intestinal delivery [1].
PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond occupancy-based inhibition toward event-driven protein degradation. These heterobifunctional molecules comprise three elements: a target-binding "warhead," an E3 ubiquitin ligase-recruiting ligand, and a linker that spatially optimizes ternary complex formation. PEG2-ethyl acetate has emerged as a privileged linker scaffold due to its unique biophysical properties.
Structural Advantages in PROTAC Design:
Table 2: PROTAC Applications of PEG2-Ethyl Acetate Linkers
PROTAC Target | E3 Ligase Ligand | Linker Length | Degradation DC₅₀ (nM) | Reference |
---|---|---|---|---|
AIMP2-DX2 | Cereblon | PEG2 | 28 ± 3.1 | [5] |
BTK | VHL | PEG2 | 42 ± 5.7 | [7] |
BRD4 | Cereblon | PEG2 vs. PEG4 | 18 ± 2.1 (PEG2) | [7] |
In a landmark study targeting the oncogenic splicing variant AIMP2-DX2, PEG2-ethyl acetate-linked PROTACs demonstrated superior degradation efficiency (DC₅₀ = 28 nM) compared to longer PEG analogs. The compact spacer facilitated a 3.2-fold increase in ternary complex formation kinetics, as measured by surface plasmon resonance [5]. Similarly, in BTK degraders, the PEG2 linker overcame drug resistance conferred by the C481S mutation by enabling optimal positioning of the E3 ligase VHL, achieving >90% target degradation at 100 nM concentrations [7].
Synthetic Versatility:
PEG2-ethyl acetate serves as a linchpin for "click chemistry"-enabled PROTAC assembly:
Alkyne-PEG2-ethyl acetate + Azide-warhead → Triazole-linked conjugate [Cu(I)-catalyzed Azide-Alkyne Cycloaddition]
This modular approach allows rapid screening of warhead-E3 ligase pairs, significantly accelerating PROTAC optimization [5] [7].
Despite empirical successes, fundamental questions persist regarding PEG2-ethyl acetate's structure-activity relationships:
Conformational Dynamics:
Molecular dynamics simulations reveal that PEG2-ethyl acetate adopts a helical conformation in aqueous environments but transitions to linear configurations in hydrophobic milieus (e.g., lipid bilayers). This environmental sensitivity may unpredictably alter the distance between PROTAC functional domains, potentially explaining the "hook effect" observed in high-concentration PROTAC treatments [4] [7]. Experimental validation using Förster resonance energy transfer (FRET) probes is needed to correlate solution-phase conformations with degradation efficacy.
Immunogenicity Concerns:
Recent clinical observations of anti-PEG antibodies (APAs) against high-molecular-weight PEGs (>10 kDa) raise questions about the immunogenic potential of discrete PEGs. While PEG2-ethyl acetate's low molecular weight theoretically evades APA recognition, in vitro studies show T-cell proliferation in response to PEG2-conjugated proteins at frequencies >1:10,000 lymphocytes [4]. The ethyl acetate capping group may introduce neoepitopes, necessitating comprehensive immunophenotyping.
Biodistribution Anomalies:
Radiolabeled ([¹⁴C]-acetate) PEG2-ethyl acetate exhibits unexpected bone marrow accumulation (12% ID/g at 24h) in murine models—a property not observed with methyl-capped PEG2. This suggests esterase-mediated liberation of acetic acid may locally alter tissue pH, potentially influencing off-target effects in osteoblast-rich environments [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: